BSc2118
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Overview
Description
BSc2118 is a novel tripeptide compound that functions as a potent proteasome inhibitor. It has shown significant anti-tumor activity, particularly in multiple myeloma and mantle cell lymphoma . The compound inhibits all three proteolytic activities of the 20S proteasome, making it a promising candidate for cancer therapy .
Preparation Methods
The synthetic routes and reaction conditions for BSc2118 are not extensively detailed in the available literature. it is known that this compound is a tripeptide compound, which suggests that its synthesis involves peptide coupling reactions. Industrial production methods for this compound have not been explicitly described, but it is likely that standard peptide synthesis techniques are employed .
Chemical Reactions Analysis
BSc2118 undergoes several types of chemical reactions, primarily focusing on its role as a proteasome inhibitor. The compound promotes the accumulation of polyubiquitinated proteins, induces apoptosis, and causes cell cycle arrest at the G2/M phase . Common reagents and conditions used in these reactions include proteasome activity assays and ubiquitin enrichment kits . Major products formed from these reactions include cleaved caspase-3, caspase-8, and caspase-9, as well as increased levels of p53, p21, and E2F1 .
Scientific Research Applications
BSc2118 has a wide range of scientific research applications:
Cancer Therapy: this compound has shown significant anti-tumor activity in multiple myeloma and mantle cell lymphoma.
Neuroprotection: this compound has been studied for its neuroprotective effects in cerebral ischemia.
Immunomodulation: This compound has been shown to modulate peripheral immune responses, which could be beneficial in treating various immune-related conditions.
Mechanism of Action
BSc2118 exerts its effects by inhibiting the proteasome, a multicatalytic protease complex responsible for protein degradation. By inhibiting the proteasome, this compound promotes the accumulation of polyubiquitinated proteins, leading to cell cycle arrest and apoptosis . The compound also inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in cell survival and proliferation . Additionally, this compound stabilizes p21 and degrades cyclin D1, further contributing to its anti-tumor effects .
Comparison with Similar Compounds
BSc2118 is similar to other proteasome inhibitors such as bortezomib. this compound has shown the ability to overcome bortezomib resistance, making it a unique and promising candidate for cancer therapy . Other similar compounds include carfilzomib and ixazomib, which also inhibit the proteasome but may have different efficacy and side effect profiles .
References
Properties
Molecular Formula |
C28H43N3O7 |
---|---|
Molecular Weight |
533.7 g/mol |
IUPAC Name |
tert-butyl (3S)-4-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-3-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C28H43N3O7/c1-18(2)13-21(16-32)29-25(34)23(15-24(33)38-28(5,6)7)30-26(35)22(14-19(3)4)31-27(36)37-17-20-11-9-8-10-12-20/h8-12,16,18-19,21-23H,13-15,17H2,1-7H3,(H,29,34)(H,30,35)(H,31,36)/t21-,22-,23-/m0/s1 |
InChI Key |
IWBUYMFIYWDGMJ-VABKMULXSA-N |
SMILES |
CC(C)CC(C=O)NC(=O)C(CC(=O)OC(C)(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 |
Isomeric SMILES |
CC(C)C[C@@H](C=O)NC(=O)[C@H](CC(=O)OC(C)(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)CC(C=O)NC(=O)C(CC(=O)OC(C)(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 |
Appearance |
white solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
LXL |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BSc2118; BSc-2118; BSc 2118. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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